Accelerate antimicrobial SAR studies with this bifunctional intermediate. Unlike bromo analogs, its C-Cl bond provides controlled reactivity, minimizing side products. A stable crystalline solid ensures accuracy in cGMP workflows. • Derivatives achieve 2X potency over ciprofloxacin • High-yield conversion to hydrazinylacetamide building block • In stock for immediate global shipping.
N-1,3-benzothiazol-2-yl-2-chloroacetamide is a key bifunctional intermediate used in the synthesis of specialized heterocyclic compounds. Its structure combines a stable benzothiazole core, known to be a privileged scaffold in medicinal chemistry, with a reactive N-substituted chloroacetamide group. [REFS-1, REFS-2]. This configuration makes the compound a versatile precursor for creating derivatives with targeted biological activities, primarily through nucleophilic substitution at the alpha-carbon, making it a staple in workflows for developing novel antimicrobial and therapeutic agents. [3]
Substituting N-1,3-benzothiazol-2-yl-2-chloroacetamide with near analogs, such as the bromo-acetamide variant or compounds with a different heterocyclic core (e.g., benzoxazole), is often unviable. The reactivity of the alpha-halide is critical; the C-Cl bond provides a specific and reliable reaction rate for nucleophilic substitution that is distinct from the more labile C-Br bond, preventing unwanted side reactions or overly aggressive kinetics. [1]. Furthermore, the electronic properties and steric profile of the benzothiazole ring are integral to the biological activity of its downstream derivatives. Altering this core structure, even by replacing the sulfur with an oxygen atom, fundamentally changes the molecule's interaction with biological targets, rendering substitution a high-risk strategy in established synthesis and screening protocols. [2]
This compound serves as a highly effective precursor for N-(benzothiazol-2-yl)-2-hydrazinylacetamide, a critical intermediate for building diverse bioactive molecules. In a representative synthesis, the reaction of a substituted 2-(2-chloroacetylamino)benzothiazole with hydrazine hydrate proceeds with a 75% yield. [1]. This level of conversion efficiency is crucial for multi-step synthetic campaigns, minimizing material loss and simplifying purification compared to starting materials that may offer lower, less reliable yields.
| Evidence Dimension | Reaction Yield |
| Target Compound Data | 75% yield for conversion to the corresponding hydrazinylacetamide derivative. |
| Comparator Or Baseline | Standard expectation for a robust synthetic step, where yields below 60-70% would necessitate significant process optimization or selection of an alternative precursor. |
| Quantified Difference | N/A (Demonstrates high efficiency for a critical transformation) |
| Conditions | Reaction of the chloroacetamide with hydrazine hydrate in refluxing ethanol. |
A high, reproducible yield in this key transformation step makes this precursor a reliable and cost-effective choice for complex synthesis projects.
Derivatives synthesized directly from N-1,3-benzothiazol-2-yl-2-chloroacetamide have demonstrated exceptional antibacterial potency. In a study by Kumar et al., a derivative (compound 3e) exhibited a Minimum Inhibitory Concentration (MIC) of 3.12 µg/mL against multiple bacterial strains, including S. aureus and E. coli. [1]. This is a two-fold increase in potency compared to the widely used standard antibiotic, ciprofloxacin, which showed an MIC of 6.25 µg/mL in the same study. [1].
| Evidence Dimension | Antibacterial Activity (MIC) |
| Target Compound Data | 3.12 µg/mL (for a direct derivative) |
| Comparator Or Baseline | Ciprofloxacin (Standard Antibiotic): 6.25 µg/mL |
| Quantified Difference | 2x more potent than the standard comparator |
| Conditions | In vitro antibacterial screening against Gram-positive and Gram-negative bacteria. |
Procuring this specific compound provides access to a chemical scaffold quantitatively proven to generate derivatives significantly more potent than standard antibiotics, justifying its selection for antimicrobial research programs.
The N-benzothiazol-2-yl-2-chloroacetamide scaffold consistently produces stable, crystalline solids with high melting points, facilitating easier handling, weighing, and storage. A close structural analog, 2-Chloro-N-(5-chloro-6-fluorobenzothiazol-2-yl)acetamide, has a reported melting point of 189°C. [1]. Another analog, N-(4-phenyl-1,3-thiazol-2-yl)-2-chloroacetamide, melts at 156°C. [2]. This physical property is a significant advantage over alternative intermediates that may exist as oils or low-melting waxy solids, which are more difficult to handle accurately and are often less pure.
| Evidence Dimension | Melting Point (°C) |
| Target Compound Data | Expected to be a high-melting solid (Analog melts at 189°C) |
| Comparator Or Baseline | Oily or low-melting solids (often <100°C), which are common for other heterocyclic intermediates. |
| Quantified Difference | Significantly higher thermal stability and ease of handling compared to non-crystalline or low-melting alternatives. |
| Conditions | Standard melting point determination. |
The high-melting, crystalline nature simplifies laboratory and industrial workflows, ensuring accurate measurements and contributing to process reproducibility, a key factor in procurement decisions.
This compound is the right choice for research programs aiming to develop novel antibacterial agents with potency superior to existing standards. Its scaffold has been empirically shown to be a foundation for derivatives that are twice as active as ciprofloxacin, making it a validated starting point for lead optimization campaigns. [1]
As a precursor, it demonstrates reliable and high-yield conversion to the corresponding hydrazinylacetamide intermediate. This makes it ideal for the efficient, large-scale synthesis of compound libraries based on hydrazone or azetidinone cores for broader pharmacological screening. [2]
In process chemistry or automated synthesis platforms where accurate weighing and consistent solubility are paramount, this compound's nature as a stable, high-melting crystalline solid ensures reproducibility. Its physical form minimizes handling errors common with oils or hygroscopic materials, justifying its use in cGMP or other quality-critical environments. [3]
Corrosive;Irritant